2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C7H16ClNS |
|---|---|
Molecular Weight |
181.73 g/mol |
IUPAC Name |
2-methylsulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
LJAFSCLCEZRJDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCCC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The synthesis of carboxamide derivatives, which can be related to the preparation of 2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride, involves several methods applicable to amino acids and esters.
Esterification: Begin with either a D- or L-amino acid, which is then converted into an ester (I) through common esterification methods.
Amidation: Convert the ester into an amide (II) using various forms of ammonia.
Acylation: This involves reacting an amine with an acid chloride. For example, a solution of (lR,2S,5R)-N-((S)-2-((R)-2-aminopropanamido)-2-phenylethyl)-2-isopropyl-5-methylcyclohexane-l-carboxamide and triethylamine in dichloromethane is slowly added to an acid chloride solution, keeping the reaction flask in an ice bath during the addition. The mixture is then stirred overnight at room temperature under a nitrogen atmosphere.
Synthesis of Related Cyclohexane Derivatives
The synthesis of 1,1',1''-(Cyclohexane-1,3,5-triyl)tris(N,N,-dimethylmethanamine), a cyclohexane derivative, involves a multi-step procedure that may offer insights into preparing substituted cyclohexanes:
Acylation of Cyclohexanetricarboxylic Acid: React 1,3,5-Cyclohexanetricarboxylic acid with oxalyl chloride and a drop of anhydrous N,N-dimethylformamide (DMF) in dichloromethane. Reflux the solution for 3 hours to yield 1,3,5-cyclohexane tricarbonyl trichloride along with unwanted salts.
Amidation with Dimethylamine: Dissolve the solid mixture from the previous step in tetrahydrofuran (THF) and cool to 0 °C. Add a 2.0 M dimethylamine solution in THF. Allow the solution to warm to room temperature and stir for 18 hours. Remove the solvent under vacuum to obtain a yellow solid.
Hydrolysis and Extraction: Dissolve the yellow solid in a potassium hydroxide (KOH) solution. Extract the organic components using chloroform washings. Collect the organic washings and remove the solvent under vacuum to yield N,N,N',N',N'',N''-hexamethylcyclohexane-1,3,5-tricarboxamide.
Purification Techniques
- Crystallization: Crystallize solids from appropriate solvents such as acetone/methanol to purify the product.
- Solvent Washing: Use solvent washing with solutions like 1 N HCl, saturated sodium chloride, or distilled water to remove impurities.
- Filtration: Filter the reaction mixture to remove any solid precipitates or drying agents.
- Extraction: Liquid-liquid extraction using a separatory funnel to separate organic and aqueous phases, ensuring the isolation of the desired product.
General Workup and Isolation Procedures
- Quenching and Dilution: Slowly add the reaction mixture to a solution of 1 M NaOH to quench the reaction and dilute the mixture.
- Phase Separation: Use a separatory funnel to separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane to ensure maximum product recovery.
- Washing: Wash the combined organic layers with saturated sodium chloride solution to remove any remaining water-soluble impurities.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove traces of water.
- Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under vacuum using a rotary evaporator.
Spectral Data Acquisition
While specific spectral data for this compound isn't available in the provided documents, the general approach involves using techniques like NMR to confirm the structure of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding cyclohexanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanamine.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can modulate the compound’s binding affinity and activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(methylsulfanyl)cyclohexan-1-amine hydrochloride with structurally related cyclohexanamine derivatives, focusing on molecular properties, functional groups, and applications.
Structural and Functional Group Comparison
Physicochemical and Pharmacological Differences
- Thioether vs. Ether/Oxygen-Containing Groups: The methylsulfanyl group in the target compound is less polar than methoxy (OCH₃) or hydroxyl (OH) groups in analogs like Methoxmetamine or the cyclohexanol derivative .
- Salt Forms : The hydrochloride salt improves aqueous solubility compared to free bases, a common feature in pharmaceutical intermediates .
- Rigidity and Steric Effects: Cyclohexane rings introduce conformational constraints, influencing receptor binding. Phenoxy or aryl substituents (e.g., in 2-(3-methylphenoxy)cyclohexan-1-amine HCl) add steric bulk, which may affect selectivity .
Biological Activity
2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C7H16ClN1S1
- Molecular Weight : 179.73 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyclohexane ring substituted with a methylsulfanyl group and an amine, which may contribute to its biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The amine group can interact with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Modulation : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound might exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antioxidant Properties
A study conducted on various compounds, including this compound, demonstrated significant antioxidant activity. The compound was shown to stabilize free radicals effectively, suggesting its potential use in therapeutic applications aimed at oxidative stress-related conditions .
Case Study 2: Neurotransmitter Effects
Research exploring the effects of similar compounds on neurotransmitter modulation indicated that analogs of this compound could enhance serotonin and dopamine levels in animal models. This suggests a possible application in treating mood disorders .
Case Study 3: Enzyme Inhibition
In vitro studies have indicated that this compound may inhibit certain enzymes linked to metabolic syndromes. The focus was on its ability to modulate pathways involved in glucose metabolism, showing promise for diabetes management .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous arylcyclohexylamines are synthesized using reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) under controlled temperatures (40–60°C) to ensure selectivity . Purification via recrystallization in ethanol/water mixtures is critical to achieve >95% purity .
Q. How does the hydrochloride salt form affect solubility and stability in biological assays?
- Answer : The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies (e.g., receptor binding assays). Stability tests under physiological pH (7.4) and temperature (37°C) show >90% integrity over 24 hours, as observed in related cyclohexanamine derivatives .
Q. What pharmacological targets are associated with this compound?
- Answer : Preliminary studies on structurally similar compounds suggest interactions with NMDA receptors and monoamine transporters, which are critical for CNS activity . Target validation requires competitive binding assays using radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors).
Advanced Research Questions
Q. How can synthesis be optimized for large-scale production while minimizing stereochemical impurities?
- Answer : Continuous flow reactors and automated systems improve scalability and reduce byproducts. For instance, optimizing residence time (30–60 minutes) and temperature (50°C) in flow systems enhances enantiomeric excess (ee) to >98%, as demonstrated in analogous cyclohexanamine syntheses . Chiral HPLC (e.g., Chiralpak® IA column) is recommended for monitoring stereochemical purity .
Q. What analytical techniques resolve discrepancies in reported biological activity due to stereoisomerism?
- Answer : Contradictions in IC₅₀ values often arise from uncharacterized stereoisomers. Circular dichroism (CD) spectroscopy and X-ray crystallography can confirm absolute configuration . For example, (1R,2R)-isomers of related compounds show 10-fold higher NMDA receptor affinity than (1S,2S)-counterparts .
Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?
- Answer : Stability studies in DMSO (10 mM stock) at -20°C show <5% degradation over 6 months. In aqueous buffers (pH 5–7), degradation products (e.g., sulfoxide derivatives) form at <2% after 48 hours. LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) is used to track degradation .
Q. What computational methods predict the compound’s interaction with novel biological targets?
- Answer : Density Functional Theory (DFT) calculations (e.g., Amsterdam Density Functional program) model electronic properties and docking into receptor binding pockets. For example, frontier molecular orbital analysis predicts nucleophilic attack sites in metabolic pathways . Molecular dynamics simulations (50 ns trajectories) validate binding stability .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in neuronal cell lines?
- Answer : Variations in cell culture conditions (e.g., serum concentration, passage number) and impurity profiles (e.g., residual solvents) may account for discrepancies. Rigorous batch-to-batch characterization via ¹H/¹³C NMR and elemental analysis is essential. A 2024 study resolved similar contradictions by identifying a cytotoxic impurity (≤0.5% thiomethyl ether byproduct) using GC-MS .
Methodological Best Practices
- Stereochemical Analysis : Use chiral columns (e.g., Chiralcel® OD-H) for HPLC purification and optical rotation measurements to confirm enantiopurity .
- Biological Assays : Include positive controls (e.g., ketamine for NMDA receptor studies) and validate results across ≥3 independent replicates .
- Storage : Lyophilize bulk material and store under argon at -80°C to prevent oxidation of the methylsulfanyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
